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Compound of Interest

Compound Name: Fluetizolam

Cat. No.: B14086673

Fluetizolam: A Technical Guide for Researchers

An In-depth Examination of a Thienotriazolodiazepine Derivative

This technical guide provides a comprehensive overview of fluetizolam, a
thienotriazolodiazepine derivative that has emerged as a designer drug. This document is
intended for researchers, scientists, and drug development professionals, offering a detailed
exploration of its chemical properties, mechanism of action, and metabolic pathways, alongside
generalized experimental protocols and relevant data extrapolated from closely related
compounds.

Introduction

Fluetizolam (2-ethyl-4-(2-fluorophenyl)-9-methyl-6H-thieno[3,2-f][1][2][3]triazolo[4,3-a][1]
[3]diazepine) is a synthetic compound belonging to the thienotriazolodiazepine class.[1][4][5]
Structurally, it is an analog of the clinically used anxiolytic etizolam.[2] Like other
benzodiazepine derivatives, fluetizolam exhibits potent sedative and anxiolytic effects.[1][6] It
is classified as a novel psychoactive substance (NPS) and is not approved for medical use.[7]
[8] The pharmacological and toxicological properties of fluetizolam are not extensively studied,
with much of the current understanding derived from its structural similarity to other compounds
in its class.[2][9]

Chemical and Physical Properties
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A summary of the known chemical and physical properties of fluetizolam is presented in the
table below.

Property Value Reference

2-ethyl-4-(2-fluorophenyl)-9-
IUPAC Name methyl-6H-thieno[3,2-f][1][2] [1]
[3]triazolo[4,3-a][1][3]diazepine

Molecular Formula C17H1sFN4S [4]
Molar Mass 326.39 g/mol [4]
CAS Number 40054-88-4 [4]
Appearance Crystalline solid [2]

DMF: 5 mg/ml, DMSO: 3
Solubility mg/ml, Ethanol: 5 mg/ml, PBS  [6][9]
(pH 7.2): insoluble

Mechanism of Action

Fluetizolam, like other benzodiazepines and thienodiazepines, exerts its effects by acting as a
positive allosteric modulator of the gamma-aminobutyric acid type A (GABA-A) receptor.[5][7]
[10] The GABA-A receptor is a ligand-gated ion channel that, upon binding with GABA, allows
the influx of chloride ions, leading to hyperpolarization of the neuron and a subsequent
inhibitory effect on neurotransmission.[10][11]

Fluetizolam binds to the benzodiazepine site on the GABA-A receptor, which is located at the
interface of the a and y subunits.[11][12] This binding event enhances the affinity of GABA for
its own binding site, thereby increasing the frequency of chloride channel opening and
potentiating the inhibitory effects of GABA.[7][10][13] This modulation results in the
characteristic anxiolytic, sedative, and muscle-relaxant properties associated with this class of
compounds.[10]

The sedative effects of benzodiazepines are primarily mediated by their action on al-
containing GABA-A receptors, while anxiolytic effects are linked to the a2 and a3 subunits.[11]
The specific subunit affinity profile of fluetizolam has not been empirically determined.
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Fig. 1: Mechanism of action of Fluetizolam on the GABA-A receptor.
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Pharmacokinetics and Metabolism

Detailed pharmacokinetic parameters for fluetizolam in humans have not been published.
However, based on studies of structurally similar thienotriazolodiazepines such as
flubrotizolam, the primary metabolic pathways are likely to involve oxidation and
glucuronidation.[10][14]

Phase | Metabolism: The initial phase of metabolism is expected to involve hydroxylation,
catalyzed by cytochrome P450 enzymes in the liver. Potential sites of hydroxylation include the
ethyl group and the thieno ring.[14]

Phase Il Metabolism: The hydroxylated metabolites are then likely to undergo conjugation with
glucuronic acid to form more water-soluble compounds that can be readily excreted.[10][14]

The resulting metabolites, particularly the hydroxylated forms, may retain some
pharmacological activity before being eliminated from the body, primarily through urine.[14]
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Fig. 2: A generalized metabolic pathway for Fluetizolam.
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Quantitative Structure-Activity Relationship (QSAR)

While specific binding affinity data for fluetizolam is not available, QSAR models have been
developed for benzodiazepines and thienodiazepines to predict their binding affinity to the
GABA-A receptor.[1][2][3] These models can provide an estimation of the biological activity of
novel compounds. For a series of 69 benzodiazepines, a QSAR model was developed with a
high correlation coefficient (R2 = 0.90), indicating good predictive power.[1]

The table below presents predicted binding values for etizolam, a close structural analog of
fluetizolam, which can serve as a proxy for estimating the potency of fluetizolam. The activity
is expressed as the logarithm of the reciprocal of the molar inhibitory concentration (ICso)
required to displace 50% of [3H]-diazepam.[2]

Compound Substitutions Predicted log 1/c
Deschloroetizolam R9=CHs, R2=CH:CHs, R2'=- 7.96
Etizolam R9=CHs, R2=CH2CHs, R2'=Cl 8.64
Metizolam R9=-, R2=CH2CHs, R2'=ClI 8.34

Data adapted from a QSAR study on emerging benzodiazepines.[1]

Experimental Protocols

Detailed and validated experimental protocols specifically for fluetizolam are not widely
published in peer-reviewed literature. The following sections provide generalized
methodologies for the synthesis and analysis of thienotriazolodiazepines, which can be
adapted for fluetizolam.

Synthesis

The synthesis of the thienotriazolodiazepine core structure is a multi-step process that involves
the sequential construction of the fused ring system.[15][16][17] A general approach is outlined
below.
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Generalized Synthesis Workflow for Thienotriazolodiazepines
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Fig. 3: A conceptual workflow for the synthesis of Fluetizolam.
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Protocol Outline:

« Formation of the Thienodiazepine Intermediate: This typically begins with a functionalized
aminothiophene derivative which is reacted with a suitable reagent to form the seven-
membered diazepine ring.

« Introduction of the Triazole Ring: A precursor to the triazole ring is then introduced, often
through acylation followed by reaction with hydrazine.

o Cyclization: The final triazole ring is formed through a cyclization reaction, yielding the core
thienotriazolodiazepine structure.

o Functional Group Modification: Subsequent steps may involve the introduction or
modification of substituents, such as the ethyl and fluorophenyl groups in the case of
fluetizolam.

 Purification and Characterization: The final product is purified using techniques such as
column chromatography and characterized by methods like Nuclear Magnetic Resonance
(NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity.[7]

Analytical Methods

The detection and quantification of fluetizolam in biological and non-biological samples can be
achieved using standard analytical techniques employed for benzodiazepines.[15][18][19][20]
[21]

Sample Preparation:

e Solid-Phase Extraction (SPE): This is a common method for extracting and concentrating
benzodiazepines from biological matrices like urine and blood. The process involves
conditioning the SPE cartridge, loading the sample, washing away interferences, and eluting
the analyte of interest.[18]

e Liquid-Liquid Extraction (LLE): An alternative to SPE, LLE involves partitioning the analyte
between two immiscible liquid phases to isolate it from the sample matrix.[20]

Analytical Techniques:
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e Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific method
for the identification and quantification of benzodiazepines. Derivatization may be required to
improve the volatility and thermal stability of the analyte.[15]

o High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem
Mass Spectrometry (LC-MS/MS): These are the most widely used techniques for the
analysis of benzodiazepines due to their high sensitivity, specificity, and ability to analyze
thermally labile compounds without derivatization.[7][15][20]

Method Validation: Any analytical method should be validated according to established
guidelines, including assessment of linearity, accuracy, precision, limit of detection (LOD), and
limit of quantification (LOQ).[7][20][21]

Conclusion

Fluetizolam is a potent thienotriazolodiazepine derivative with a mechanism of action centered
on the positive allosteric modulation of the GABA-A receptor. While it shares structural and
pharmacological similarities with other compounds in its class, a significant lack of specific
guantitative data and detailed experimental protocols in the public domain highlights the need
for further research to fully characterize its pharmacological, toxicological, and pharmacokinetic
profiles. The information provided in this guide, including the generalized methodologies and
extrapolated data, serves as a foundational resource for researchers in the field. As with any
novel psychoactive substance, caution is warranted, and further investigation is essential to
understand its full potential and associated risks.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b14086673#fluetizolam-as-a-thienotriazolodiazepine-
derivative]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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